5-cyclopropyl-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
1242429-48-6 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-cyclopropyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)11-6-9-5-8(7-1-2-7)3-4-10(9)13-11/h3-7,13H,1-2H2,(H,14,15) |
InChI Key |
HYFDZIHPJSTLBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)NC(=C3)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 5 Cyclopropyl 1h Indole 2 Carboxylic Acid
Functional Group Interconversions of the Carboxylic Acid Moietymasterorganicchemistry.com
The carboxylic acid group at the 2-position of the indole (B1671886) ring is a primary site for chemical modification, enabling the synthesis of esters, amides, alcohols, and aldehydes, or its complete removal through decarboxylation.
Esterification: The conversion of 5-cyclopropyl-1H-indole-2-carboxylic acid to its corresponding esters is a fundamental transformation. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction is typically performed using an excess of the alcohol to drive the reaction towards the ester product. masterorganicchemistry.com For instance, treatment of indole-2-carboxylic acids with ethanol (B145695) in the presence of an acid catalyst yields the corresponding ethyl esters. nih.gov Another effective method for esterification, particularly for sterically hindered alcohols, is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method proceeds under mild conditions and generally provides high yields. organic-chemistry.org
Amidation: The synthesis of amides from this compound is a key reaction for creating compounds with diverse biological activities. fabad.org.tr Amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. nih.gov A one-pot method involves the use of thionyl chloride to activate the carboxylic acid, which then readily reacts with a variety of amines to form the corresponding amides in excellent yields. rsc.org Alternatively, peptide coupling reagents like BOP (benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate) in the presence of a base such as diisopropylethylamine (DIPEA) can be used to facilitate the direct coupling of the carboxylic acid with amines. nih.gov Research has shown the successful synthesis of various N-substituted amides from this compound using such coupling methods. acs.org
Table 1: Examples of Esterification and Amidation Products
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride, General Procedure C | 5-Cyclopropyl-N-(4-(methylsulfonamido)benzyl)-1H-indole-2-carboxamide | acs.org |
| This compound | (6-morpholinopyridin-3-yl)methanamine hydrochloride, General Procedure C | 5-Cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide | acs.org |
| 1H-Indole-2-carboxylic acid | Benzylamine, Method A (ACN as solvent) | N-Benzyl-1H-indole-2-carboxamide | mdpi.com |
| 1H-Indole-2-carboxylic acid | 4-Methoxybenzylamine, Method A (ACN as solvent) | N-(4-Methoxybenzyl)-1H-indole-2-carboxamide | mdpi.com |
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing valuable synthetic intermediates.
Reduction to Alcohols: The reduction of carboxylic acids to primary alcohols is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemguide.co.uk This reagent effectively reduces the carboxylic acid, proceeding through an aldehyde intermediate which is further reduced in situ to the alcohol. libretexts.orgchemguide.co.uk Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. libretexts.orgchemguide.co.uk An alternative, greener approach involves the conversion of the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to the alcohol with sodium borohydride in ethanol. rsc.orgresearchgate.net
Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more reactive than carboxylic acids towards many reducing agents. libretexts.org However, this can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester. Acid chlorides can be selectively reduced to aldehydes using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. libretexts.org Another method involves the conversion of the carboxylic acid to an S-2-pyridyl thioester, which can then be reduced to the aldehyde using a nickel catalyst and a silane (B1218182) reductant. rsc.orgresearchgate.net
Table 2: Reagents for the Reduction of Carboxylic Acid Derivatives
| Starting Derivative | Reagent | Product | Reference |
|---|---|---|---|
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | libretexts.orgchemguide.co.uk |
| Acid Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | Aldehyde | libretexts.org |
| Ester | Diisobutylaluminum hydride (DIBAL-H) | Aldehyde | libretexts.org |
| S-2-pyridyl thioester | Sodium Borohydride (NaBH₄) | Primary Alcohol | rsc.orgresearchgate.net |
| S-2-pyridyl thioester | Nickel catalyst, Silane | Aldehyde | rsc.orgresearchgate.net |
Decarboxylation, the removal of the carboxylic acid group, provides a direct route to the parent 5-cyclopropyl-1H-indole. Heating indole-2-carboxylic acids above their melting point can induce decarboxylation. researchgate.net The thermal decarboxylation of α-(carbonyl)cyclopropane carboxylic acids has been shown to proceed through ring-opening to form substituted dihydrofurans. arkat-usa.org For aromatic carboxylic acids, decarboxylation can be catalyzed by transition metals such as copper, silver, gold, palladium, or rhodium. nih.gov A copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids with aryl halides has been developed to synthesize N-aryl indoles. organic-chemistry.org In some cases, decarboxylation can occur under acidic or basic conditions at elevated temperatures. clockss.orggoogle.com
Modifications at the Indole Nitrogen (N-H) Positionrug.nlresearchgate.net
The nitrogen atom of the indole ring is another key site for derivatization, allowing for the introduction of various substituents that can significantly influence the molecule's properties.
Alkylation: The N-H bond of the indole ring can be alkylated to introduce alkyl groups. This can be achieved using various alkylating agents in the presence of a base. While strong bases like BuLi and NaNH₂ have been traditionally used, weaker bases such as NaOH, KOH, and NEt₃ can also be effective. researchgate.net Cobalt-catalyzed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen has also been reported. researchgate.net An intermolecular and enantioselective aza-Wacker reaction has been developed for the N-alkylation of indoles with alkenols. escholarship.org
Acylation: Acylation of the indole nitrogen introduces an acyl group, forming an N-acylindole. This can be accomplished by reacting the indole with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base. Friedel-Crafts acylation of 1-(phenylsulfonyl)indoles with carboxylic acid anhydrides and acid chlorides in the presence of aluminum chloride yields 3-acyl-1-(phenylsulfonyl)indoles. researchgate.net Direct acylation with carboxylic acids can be achieved using coupling reagents like DCC. researchgate.net
Table 3: Examples of N-Alkylation and N-Acylation Reagents
| Reaction | Reagents | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | Alkenols, Pd catalyst | N-Alkylindole | escholarship.org |
| N-Alkylation | Carboxylic acids, Co catalyst, H₂ | N-Alkylindole | researchgate.net |
| N-Acylation | Carboxylic acid anhydrides/chlorides, AlCl₃ | N-Acylindole | researchgate.net |
| N-Acylation | Carboxylic acids, DCC | N-Acylindole | researchgate.net |
Sulfonylation: The introduction of a sulfonyl group at the indole nitrogen is a common modification. This is typically achieved by reacting the indole with a sulfonyl chloride in the presence of a base. For instance, benzenesulfonylation of indoles can be carried out using benzenesulfonyl chloride with bases like NaOH or NEt₃. researchgate.net The resulting N-sulfonylated indoles are often used as protecting groups or as key intermediates in further synthetic transformations.
Phosphorylation: While less common than sulfonylation, phosphorylation of the indole nitrogen can be achieved to introduce a phosphate (B84403) or phosphonate (B1237965) group. The specific conditions for N-phosphorylation of this compound are not extensively detailed in the provided search results, but would generally involve reaction with a phosphorylating agent, such as a phosphoryl chloride, in the presence of a suitable base.
Electrophilic Aromatic Substitution on the Indole Ring System of this compound
The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The most reactive position for electrophilic substitution on the indole ring is typically the C3 position, due to the ability of the nitrogen atom to stabilize the intermediate carbocation. However, the presence of substituents on the indole ring can influence the regioselectivity of these reactions. In the case of this compound, the cyclopropyl (B3062369) group at the C5 position and the carboxylic acid group at the C2 position will both play a role in directing incoming electrophiles.
Halogenation Studies (Excluding Positional Specificity of 5-Cyclopropyl)
In a study on enzymatic halogenation, various substituted indoles were successfully brominated. The table below summarizes the results for substrates with electron-withdrawing groups, which are relevant to understanding the potential halogenation of this compound.
Table 1: Enzymatic Bromination of Indole Derivatives with Electron-Withdrawing Groups
| Substrate | Product | Yield (%) |
|---|---|---|
| 5-Nitroindole | 3-Bromo-5-nitroindole | Moderate to High |
| Methyl indole-5-carboxylate | Methyl 3-bromoindole-5-carboxylate | Moderate to High |
This data is based on studies of analogous compounds and not directly on this compound. nih.gov
Nitration and Sulfonation Investigations
Nitration: The nitration of indoles is a sensitive reaction that often requires mild conditions to avoid polymerization and other side reactions quimicaorganica.org. Typically, reagents such as nitric acid in acetic anhydride are used quimicaorganica.org. For 5-substituted indoles, the position of nitration is influenced by the nature of the substituent. While no direct studies on the nitration of this compound have been reported, studies on other 5-substituted indoles, such as 5-nitro-1H-indole-2-carboxylic acid, indicate that further substitution can occur nih.govtcichemicals.comtcichemicals.com. In the case of ethyl 5-nitro-1H-indole-2-carboxylate, for example, subsequent functionalization at the C3 position has been achieved nih.gov. This suggests that nitration of this compound would likely yield the 3-nitro derivative.
Sulfonation: The sulfonation of indoles is generally carried out using mild reagents like a sulfur trioxide-pyridine complex to prevent acid-catalyzed degradation of the indole ring quimicaorganica.orgresearchgate.net. For indoles where the C3 position is unsubstituted, sulfonation typically occurs at this site quimicaorganica.org. If the C3 position is blocked, sulfonation becomes more challenging researchgate.net. An electrochemical method for the sulfonylation of indoles has also been developed, allowing for the direct synthesis of indole sulfonic esters from indoles, inorganic sulfites, and alcohols acs.org. This method has been shown to be effective for various substituted indoles acs.org. Given the general reactivity pattern of indoles, sulfonation of this compound is anticipated to proceed at the C3 position.
Friedel-Crafts Acylation/Alkylation
Friedel-Crafts Acylation: This reaction is a key method for introducing acyl groups onto aromatic rings. For indoles, the C3 position is the most common site for acylation ikm.org.my. However, the choice of Lewis acid and reaction conditions can influence the regioselectivity, with acylation sometimes occurring at the C5 or C7 positions clockss.org. A study on the Friedel-Crafts acylation of 5-substituted indoles demonstrated that 3-acylindoles can be synthesized in moderate to high yields ikm.org.my. The use of different Lewis acids, such as diethylaluminum chloride or tin(IV) chloride, was found to be dependent on the nature of the substituent at the C5 position ikm.org.my. This suggests that for this compound, a careful selection of the Lewis acid would be necessary to achieve selective acylation at the C3 position.
Table 2: Friedel-Crafts Acylation of a 5-Substituted Indole
| Indole Substrate | Acylating Agent | Lewis Acid | Product | Yield (%) |
|---|
This data is from a study on a related 5-substituted indole and serves as an example of the general reactivity. ikm.org.my
Friedel-Crafts Alkylation: The alkylation of indoles can be achieved using various electrophiles. For instance, the alkylation of indoles with trichloroacetimidates in the presence of a Lewis acid has been reported nih.gov. These reactions typically result in C3-alkylation, especially when the indole is functionalized with electron-withdrawing groups to prevent polyalkylation nih.gov. Copper(II) triflate has also been used as a catalyst for the C3 aza-Friedel-Crafts alkylation of substituted indoles with N,O-acetals rsc.org. These methods provide pathways to functionalized indole derivatives and could potentially be applied to this compound to introduce alkyl or aza-alkyl groups at the C3 position.
Cyclopropyl Ring Modifications and Reactivity
The cyclopropyl group, while generally stable, can undergo a variety of chemical transformations, particularly when activated by adjacent functional groups. Its unique electronic properties, often described as having "double-bond character," allow it to participate in reactions not typical for other cycloalkanes stackexchange.com.
Cyclopropyl Ring Opening Reactions
The ring-opening of cyclopropanes is a well-established reaction, often facilitated by Lewis acids or transition metals, especially in donor-acceptor cyclopropanes researchgate.netsnnu.edu.cn. In the context of indole derivatives, intramolecular ring-opening reactions of indole-cyclopropanes have been used to construct complex heterocyclic frameworks researchgate.netsioc-journal.cn. For example, In(NTf2)3 has been identified as a powerful Lewis acid to catalyze the intramolecular nucleophilic ring-opening of a donor-acceptor cyclopropane (B1198618) with an indole, leading to the formation of a pyrrolo[1,2-a]indole structure sioc-journal.cn.
Tandem reactions involving the ring-opening of a cyclopropane followed by another cyclization event have also been developed. For instance, 4-alkynyl indoles can react with donor-acceptor cyclopropanes in the presence of a zinc halide to furnish annulated indole products via a tandem addition/Conia-ene cyclization acs.org. These studies highlight the potential for the cyclopropyl group in this compound to act as a three-carbon building block for the synthesis of more complex, fused indole systems. The reactivity of the cyclopropyl ring is often dependent on the presence of activating groups, and in this case, the electron-rich indole ring could facilitate such transformations.
Transformations of the Cyclopropyl Group (e.g., Oxidation, Hydroxylation)
While the cyclopropyl group is generally resistant to simple oxidation, under specific conditions, it can be transformed. Oxidative radical ring-opening and cyclization of cyclopropyl olefins have been reported, demonstrating that the cyclopropyl ring can be opened and incorporated into a new ring system under oxidative conditions nih.gov. For example, the reaction of methylcyclopropanes with a trifluoromethyl radical source can lead to ring-opened products that subsequently cyclize to form dihydronaphthalene derivatives nih.gov.
Direct oxidation or hydroxylation of a cyclopropyl group attached to an aromatic ring without ring-opening is less common. The stability of the cyclopropane ring often means that reactions occur elsewhere on the molecule unless harsh conditions or specific catalytic systems are employed. There is currently a lack of specific research findings on the direct oxidation or hydroxylation of the cyclopropyl group in this compound or closely related systems. Such transformations would likely require the development of novel and selective catalytic methods to avoid reactions on the more reactive indole nucleus.
Synthesis of Conjugates and Probes for Research Applications
The functionalization of this compound is a key step in developing molecular tools for biological research. The carboxylic acid group serves as a versatile chemical handle for attaching the indole scaffold to other molecules, including reporter tags like fluorescent dyes or biotin, and larger biomolecules such as peptides or proteins. These conjugates and probes are instrumental in studying the interactions and mechanisms of action of indole-based compounds in biological systems.
Bioconjugation Strategies
Bioconjugation involves the stable linking of two molecules, at least one of which is a biomolecule. For this compound, the primary site for conjugation is the carboxylic acid functional group. The most common strategy is the formation of a stable amide bond with a primary or secondary amine on the target molecule.
This process typically involves the activation of the carboxylic acid using a coupling agent. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are frequently used for this purpose. The activation with EDCI creates a reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by an amine, resulting in the formation of an amide linkage. This method has been successfully used to prepare seco-cyclopropylindole (seco-CI) compounds by coupling various 5-substituted-1H-indole-2-carboxylic acids with other molecular fragments. researchgate.net
Another established method for forming amide bonds is the conversion of the carboxylic acid to a more reactive acid chloride. This is typically achieved by treating the indole-2-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with amines to form the desired amide conjugate. This approach has been utilized in the synthesis of various indole-2-carboxamides. eurjchem.com
Multicomponent reactions (MCRs) offer a more advanced and efficient strategy for generating diverse molecular probes. The Ugi four-component reaction, for instance, can bring together an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid—such as this compound—in a single step to create complex, amide-containing structures. This method allows for the rapid assembly of libraries of potential probes or bioactive compounds from commercially available building blocks. rug.nl
Table 1: Common Bioconjugation Reagents and Linkages This table is interactive. Click on the headers to sort.
| Coupling Reagent | Functional Group Targeted | Resulting Linkage |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) | Amine | Amide |
| Thionyl Chloride (SOCl₂) | Amine (via acid chloride intermediate) | Amide |
| Palladium(II) Acetate (in specific C-H functionalization) | Various (e.g., anilines) | C-N bond |
Fluorescent and Radiolabeled Analog Synthesis
The development of fluorescent and radiolabeled analogs of this compound is crucial for enabling its visualization and quantification in biological assays, such as fluorescence microscopy, flow cytometry, and positron emission tomography (PET) imaging.
Fluorescent Analogs: The synthesis of fluorescent probes based on the indole scaffold is a well-documented strategy. The indole nucleus itself possesses intrinsic fluorescent properties that can be modulated by substitution. The general approach involves coupling the indole-2-carboxylic acid moiety to a known fluorophore or modifying the indole ring system to enhance its native fluorescence.
Research on other indole derivatives provides a clear blueprint for these syntheses. For example, fluorescent nucleoside analogs have been created from substituted indole-4-carboxylic acids. nih.govsemanticscholar.org The synthetic route involves coupling the indole derivative to another molecule (like a protected sugar) and then performing chemical transformations to yield the final fluorescent analog. nih.govsemanticscholar.org The photophysical properties, such as quantum yield, can be significantly influenced by the substituents on the indole ring. For instance, converting a methyl carboxylate ester to a carboxylic acid has been shown to increase the quantum yield of certain indole analogs. nih.gov The synthesis often involves standard organic chemistry reactions such as esterification, coupling reactions, and the removal of protecting groups under specific conditions (e.g., using potassium carbonate in methanol (B129727) and THF). semanticscholar.org
Radiolabeled Analogs: For applications such as in vivo imaging or metabolic studies, analogs containing radioisotopes are required. Common isotopes used in drug discovery include Carbon-11 (¹¹C), Fluorine-18 (¹⁸F), and Tritium (B154650) (³H). The synthesis of a radiolabeled version of this compound would typically involve introducing the radioisotope in the final steps of the synthesis to minimize handling time, especially for short-lived isotopes like ¹¹C (half-life ≈ 20 minutes) or ¹⁸F (half-life ≈ 110 minutes).
A potential strategy for ¹¹C-labeling could involve the rapid methylation of the indole nitrogen or the carboxylic acid using [¹¹C]methyl iodide or [¹¹C]methyl triflate. For ¹⁸F-labeling, a common method is nucleophilic substitution using [¹⁸F]fluoride on a precursor molecule containing a suitable leaving group (e.g., a tosylate, mesylate, or nitro group). The synthesis would need to be adapted to incorporate such a precursor. The cyclopropyl group itself or the aromatic ring could be sites for introducing a prosthetic group for radiofluorination. While specific examples for this compound are not detailed in the provided search results, the general principles of radiochemistry and methodologies applied to other small molecules would be directly applicable.
Table 2: Research Findings on Analog Synthesis This table is interactive. Click on the headers to sort.
| Analog Type | Synthetic Strategy | Key Finding | Reference |
|---|---|---|---|
| Fluorescent Nucleoside | Coupling of an indole to a chlorosugar followed by deprotection. | Conversion of a methyl carboxylate to a carboxylic acid increased the quantum yield significantly. | nih.gov |
| Fused Polyheterocycles | Ugi four-component reaction followed by Palladium-catalyzed cyclization. | N-methyl substituted indole-2-carboxylic acid can successfully form the polyheterocycle product. | rug.nl |
Structure Activity Relationship Sar Studies Centered on 5 Cyclopropyl 1h Indole 2 Carboxylic Acid Scaffolds
Systematic Modification of the Carboxylic Acid Group and its Impact on Biological Interactions
The carboxylic acid group at the C2 position of the indole (B1671886) scaffold is a primary site for modification, serving as a key interaction point with biological targets and a handle for altering physicochemical properties. Its conversion into various bioisosteres, such as amides, esters, and hydrazides, has been a fruitful strategy in medicinal chemistry.
For instance, the transformation of the carboxylic acid to an amide is a common and critical step in the synthesis of many biologically active indole-2-carboxamide derivatives. nih.gov This conversion can be achieved using various coupling reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.govresearchgate.net Studies have shown that the carboxamide functionality is often essential for activity. For example, in a series of CB1 allosteric modulators, the carboxamide group was found to be required for activity.
Further modifications to the carboxylic acid moiety have led to the discovery of potent agents with diverse biological profiles. The synthesis of indole-2-carboxylic acid benzylidene-hydrazides, for example, yielded a new class of powerful apoptosis inducers. researchgate.net Shifting the carboxamide group from the C2 to the C3 position, or converting it to a 2-carboxy hydrazide, was found to diminish anti-HIV-1 activity, highlighting the critical role of the C2-substituent's nature and placement. nih.gov
The strategy of bioisosteric replacement, where the carboxylic acid is substituted with a group that mimics its size, shape, and electronic properties, is widely used to improve pharmacokinetic properties. researchgate.netdrughunter.comnih.gov While classic isosteres like amides and esters are common, other groups such as tetrazoles can also be employed to enhance metabolic stability and oral bioavailability, though their success is highly dependent on the specific biological target. drughunter.comnih.gov
| Original Group | Modified Group | Method/Reagent | Impact on Biological Interaction/Activity | Reference |
| Carboxylic Acid | Amide | CDI, BOP, EDCI | Essential for CB1 allosteric modulator activity. nih.gov | nih.gov |
| Carboxylic Acid | Benzylidene-hydrazide | Hydrazine derivatives | Created a new class of potent apoptosis inducers. researchgate.net | researchgate.net |
| Carboxylic Acid | Ester | Acid, Ethanol (B145695) | Often used as an intermediate for further modification. SAR studies showed ethyl esters were generally more potent than methyl esters in a series of chalcone-indole hybrids. researchgate.net | researchgate.net |
| 2-Carboxamide | 3-Carboxamide | Synthetic modification | Reduced anti-HIV-1 activity, indicating positional importance. nih.gov | nih.gov |
Influence of N-Substitution on Recognition and Binding Mechanisms
Substitution at the N-1 position of the indole ring directly influences the hydrogen-bonding capability and steric profile of the scaffold, which can significantly alter its interaction with biological targets. The indole N-H group is a crucial hydrogen bond donor, and its modification or replacement can either enhance or diminish binding affinity depending on the target's active site topology.
Structure-activity relationship studies have demonstrated that an unsubstituted N-1 position is often favorable for activity. In one study on indole-based chalcone (B49325) derivatives, an unsubstituted N-H on the indole moiety resulted in higher cytotoxic activity compared to derivatives with N-methyl, N-ethyl, or N-benzyl substitutions. researchgate.net This suggests that the hydrogen-bonding capacity of the N-H group is critical for the biological action of these specific compounds.
Conversely, in other contexts, N-alkylation or N-arylation is a viable strategy to explore different binding pockets or to improve properties like cell permeability. For example, the synthesis of certain antibacterial agents involved an N-benzylation step, indicating that substitution at this position is a key part of the design of some active molecules. researchgate.net The impact of N-substitution is therefore highly context-dependent, and its effect on recognition and binding must be evaluated on a case-by-case basis for each biological target.
| N-1 Substituent | Compound Series | Observed Impact on Activity | Reference |
| H (unsubstituted) | Chalcone-indole hybrids | Higher cytotoxic activity compared to N-alkyl or N-benzyl derivatives. | researchgate.net |
| Methyl, Ethyl, Benzyl | Chalcone-indole hybrids | Detrimental to cytotoxic activity. | researchgate.net |
| Benzyl | Indole-2-carboxamide | Utilized in the synthesis of antibacterial agents. | researchgate.net |
Peripheral Substitutions on the Indole Ring and their Contribution to Biological Profiles (e.g., at C3, C6)
Modifications at various positions on the indole ring, particularly at the C3 and C6 positions, have proven to be critical in defining the biological activity and selectivity of 5-cyclopropyl-1H-indole-2-carboxylic acid derivatives.
Substitution at the C3-Position: The C3 position of the indole ring is a key site for modulation of activity. Studies have shown that introducing substituents here can have a profound impact. For example, in a series of indole-2-carboxylic acid benzylidene-hydrazides, substitution at the C3-position was found to be important for their apoptosis-inducing activity. researchgate.net In the context of CB1 allosteric modulators, the introduction of short alkyl groups, such as ethyl, at the C3 position enhanced potency, suggesting a limited space in this region of the receptor's binding pocket. rsc.org Furthermore, for HIV-1 integrase inhibitors, introducing a long branch at the C3 position was shown to improve interactions with a hydrophobic cavity near the enzyme's active site, thereby increasing inhibitory activity. mdpi.com
Substitution at the C6-Position: The C6 position also plays a significant role in modulating biological activity. In the development of HIV-1 integrase inhibitors, it was discovered that introducing a halogenated benzene (B151609) ring at the C6 position could effectively enhance binding with the viral DNA through π-π stacking interactions. nih.gov However, the influence of substituents is highly specific to the target. For CB1 allosteric modulators, moving a chloro group from the C5 to the C6 position resulted in a drastic reduction in binding affinity, demonstrating the precise structural requirements for interaction with this particular receptor. researchgate.net
| Position | Substituent | Compound Class/Target | Effect on Biological Profile | Reference |
| C3 | Phenyl | Apoptosis Inducers | Important for apoptotic activity; led to a 20-fold increase in potency. | researchgate.net |
| C3 | Ethyl | CB1 Allosteric Modulators | Enhanced potency. | rsc.org |
| C3 | Long alkyl/benzyl-oxy-methyl branches | HIV-1 Integrase Inhibitors | Increased inhibitory activity by interacting with a hydrophobic cavity. | mdpi.com |
| C6 | Chloro | CB1 Allosteric Modulators | Drastically reduced binding affinity when moved from C5. | researchgate.net |
| C6 | Halogenated benzene ring | HIV-1 Integrase Inhibitors | Improved inhibitory effect through π-π stacking interactions. | nih.gov |
Conformational Analysis of this compound Derivatives and SAR Implications
The conformational properties of this compound derivatives are a key determinant of their biological activity. The introduction of a cyclopropyl (B3062369) group at the C5 position imparts significant conformational rigidity to the indole scaffold. This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
Computational methods, such as molecular mechanics and ab initio calculations, are crucial for studying the conformational space of these derivatives. sciforum.net Such analyses help in understanding the low-energy conformations that are most likely to be biologically active. For instance, docking studies with novel cyclopropyl-indole derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors revealed that the cyclopropyl moiety fits snugly into a small hydrophobic pocket of the enzyme. nih.gov
X-ray crystallography of related indole-2-carboxylic acid derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, has provided valuable insights into their solid-state conformation and intermolecular interactions. mdpi.com These studies often reveal the formation of hydrogen-bonded dimers, where the carboxylic acid and indole N-H groups play crucial roles in defining the crystal packing. mdpi.com These preferred interaction geometries can inform the design of new derivatives with optimized binding to their targets. The planar nature of the indole-thiosemicarbazone moiety in some derivatives, confirmed by both computational and experimental methods, is another example of how conformational analysis aids in understanding SAR. sciforum.net
Stereochemical Considerations in Derivatives of this compound
Stereochemistry plays a pivotal role in the biological activity of derivatives of this compound. The introduction of chiral centers, which can arise from substitutions on the indole ring or its side chains, often leads to stereoisomers with markedly different pharmacological profiles.
The cyclopropyl group itself can be a source of stereoisomerism if it is further substituted. More commonly, chiral centers are introduced elsewhere in the molecule during its elaboration. For example, in a compound containing two asymmetric centers, the synthesis and testing of all four possible stereoisomers revealed that one isomer had a significantly better pharmacological profile than the others and the racemic mixture. nih.gov This underscores the importance of stereochemical purity for achieving optimal activity and avoiding potential off-target effects from less active or inactive isomers.
The differential activity of stereoisomers is often due to the specific three-dimensional arrangement of atoms required for optimal interaction with a chiral biological target, such as a receptor or enzyme active site. It has been shown that stereochemistry can affect not only target binding but also metabolic pathways and transport across cell membranes. enamine.net Therefore, for any derivative of this compound that contains stereogenic centers, the separation and individual biological evaluation of each stereoisomer is a critical step in the drug discovery and development process.
Pharmacological and Biological Research Investigations of 5 Cyclopropyl 1h Indole 2 Carboxylic Acid and Its Derivatives
In Vitro Receptor Binding and Functional Assays
Research into the direct ligand-receptor interaction profile of 5-cyclopropyl-1H-indole-2-carboxylic acid is limited in publicly available scientific literature. However, studies on closely related derivatives, specifically 5-cyclopropyl-1H-indole-2-carboxamides, have provided some insights into their biological activity.
In a study focused on the discovery of compounds with activity against Trypanosoma cruzi, the causative agent of Chagas disease, a derivative of this compound was synthesized and evaluated. This research highlighted that small, electron-donating aliphatic groups at the 5' position of the indole (B1671886) core, such as a cyclopropyl (B3062369) group, were favorable for potency. nih.gov The 5-cyclopropyl analogue demonstrated notable activity in this context. nih.gov
While this does not delineate a specific receptor interaction, it suggests that the 5-cyclopropyl moiety is a key structural feature for the observed biological effect. The potency of these compounds was evaluated based on their effective concentration (EC50) values.
Table 1: In Vitro Activity of a 5-Cyclopropyl-1H-indole-2-carboxamide Derivative Against T. cruzi
| Compound ID | 5' Substituent | pEC50 |
|---|---|---|
| 3 | Cyclopropyl | > 6 |
| 4 | Cyclopropyl | > 6 |
pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
Further detailed ligand-receptor interaction profiling for this compound itself is not extensively documented.
There is no specific information available in the reviewed scientific literature regarding the agonist or antagonist activity of this compound at the N-methyl-D-aspartate (NMDA) receptor or other cellular systems.
While the parent compound, indole-2-carboxylic acid, is known to be a competitive antagonist at the glycine (B1666218) binding site of the NMDA receptor nih.govmdpi.com, specific studies characterizing this activity for the 5-cyclopropyl derivative have not been found.
Enzyme Inhibition and Activation Studies
No specific data from kinase inhibition profiling studies for this compound against kinases such as Casein Kinase 2 (CK2), Tropomyosin receptor kinase (TrK), Cyclin-dependent kinases (CDK), or Vascular Endothelial Growth Factor Receptor (VEGFR) are available in the public domain.
Investigations into the modulatory effects of this compound on the activity of proteases such as HIV-1 integrase and SARS-CoV-2 main protease (Mpro) have not been reported in the available scientific literature.
Studies on the broader class of indole-2-carboxylic acid derivatives have shown potential as HIV-1 integrase inhibitors by chelating with Mg2+ ions in the active site. nih.gov However, these studies did not specifically include the 5-cyclopropyl derivative. Similarly, while various compounds are being investigated as SARS-CoV-2 Mpro inhibitors, specific data for this compound is absent. nih.gov
There is no available research data concerning the interaction of this compound with metabolic enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO). The role of related indole compounds in modulating these enzymes, which are involved in tryptophan metabolism, has been noted, but specific investigations for the 5-cyclopropyl derivative are lacking. nih.gov
Cellular Pathway Modulation and Signaling Investigations
Research into the biological activities of indole-2-carboxamide derivatives, a class to which this compound belongs, has included investigations into their potential to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Studies on related indole-2-carboxamide compounds have demonstrated antiproliferative activity against breast (MCF-7), lung (A549), pancreatic (Panc-1), and colon (HT-29) cancer cell lines. nih.gov
In one study, the most active indole-2-carboxamide derivatives were evaluated for their ability to initiate apoptosis in the MCF-7 breast cancer cell line. nih.gov The findings indicated that these compounds could trigger the apoptotic cascade. nih.gov This pro-apoptotic potential was assessed by measuring the levels of key proteins involved in the intrinsic apoptosis pathway. nih.gov The investigation revealed that effective compounds significantly increased the cellular levels of Cytochrome C, a crucial factor for activating caspases. nih.gov Furthermore, the compounds demonstrated an ability to upregulate pro-apoptotic markers such as Caspase-3, Caspase-8, Caspase-9, Bax, and p53, while downregulating the anti-apoptotic protein Bcl2. nih.gov
For instance, specific indole-2-carboxamide derivatives increased Cytochrome C levels in MCF-7 cells by 13 to 16 times compared to untreated cells. nih.gov While these findings are for the broader class of indole-2-carboxamides, they suggest a potential mechanism of action that could be relevant for the 5-cyclopropyl variant. Another study on pyrrolo[2,3-d]pyrimidine derivatives, a different heterocyclic structure, also showed that certain compounds could induce late apoptosis in the A549 lung cancer cell line, arresting the cell cycle in the G0/G1 phase and modulating Bax and Bcl-2 protein expression. nih.gov
Table 1: Apoptotic Markers Modulated by Indole-2-Carboxamide Derivatives in MCF-7 Cells
| Marker | Role in Apoptosis | Observed Effect |
| Cytochrome C | Activates caspases in the intrinsic pathway | Increased levels nih.gov |
| Caspase-3 | Executioner caspase, cleaves cellular proteins | Activated nih.gov |
| Caspase-8 | Initiator caspase in the extrinsic pathway | Activated nih.gov |
| Caspase-9 | Initiator caspase in the intrinsic pathway | Activated nih.gov |
| Bax | Pro-apoptotic protein, promotes Cytochrome C release | Upregulated nih.gov |
| Bcl-2 | Anti-apoptotic protein, inhibits Cytochrome C release | Downregulated nih.gov |
| p53 | Tumor suppressor, regulates cell cycle and apoptosis | Upregulated nih.gov |
Specific studies focusing on the comprehensive gene expression analysis of this compound were not prominent in the available research. However, gene expression analysis is a critical tool for elucidating the mechanisms of related compounds. For example, in studies of other anti-inflammatory agents, combination treatments have been shown to cause significant downregulation of COX-2 and NF-κB transcripts, thereby inhibiting the inflammatory response. nih.gov This type of analysis provides insight into how a compound can modulate specific genes central to pathological processes. While not specific to the 5-cyclopropyl derivative, this highlights a common investigative path for understanding the molecular effects of pharmacologically active indole compounds.
The link between chronic inflammation and cancer involves key enzymes and signaling pathways, with Cyclooxygenase-2 (COX-2) being a central figure. nih.gov COX-2 is an enzyme that is upregulated during inflammation and cancer, and its induction by pro-inflammatory cytokines leads to the synthesis of prostaglandins, which can stimulate cancer cell proliferation, promote angiogenesis, and inhibit apoptosis. nih.gov
The transcription of the COX-2 gene is regulated by several signaling pathways, most notably the nuclear factor-κB (NF-κB) pathway. nih.gov The NF-κB family of transcription factors are crucial regulators of immune responses, inflammation, and cancer. nih.gov Pro-inflammatory signals, such as cytokines (TNF-α, IL-1), activate the IκB kinase (IKK) complex, which in turn activates NF-κB. nih.gov Activated NF-κB then translocates to the nucleus and binds to promoter regions of target genes, including COX-2, leading to their transcription. nih.gov Therefore, compounds that can inhibit the NF-κB signaling cascade are of significant interest for their potential to suppress inflammation and associated pathologies. While direct evidence linking this compound to these specific cascades is limited, the known anti-inflammatory properties of many indole derivatives make the NF-κB and COX-2 pathways plausible targets for their biological activity.
In Vivo Preclinical Models for Mechanistic Elucidation (Excluding Human Clinical Data)
Derivatives of this compound have been investigated for their efficacy in animal models of Chagas disease, a neglected tropical disease caused by the parasite Trypanosoma cruzi. nih.govacs.orgdndi.org A series of substituted indoles were identified through a high-content phenotypic screening against the intracellular amastigote form of T. cruzi. nih.govacs.org
Within this series, small, electron-donating groups at the 5' position of the indole core, such as methyl and cyclopropyl, were found to be favorable for potency. acs.org Specifically, a derivative, 5-cyclopropyl-N-((6-morpholinopyridin-3-yl)methyl)-1H-indole-2-carboxamide, demonstrated good potency with a pEC₅₀ of 6.2. acs.org This indicates its effectiveness at inhibiting the parasite's growth in a cellular context.
Based on a balance of potency and physicochemical properties, the most promising compounds from the series were advanced into in vivo studies. nih.govdndi.org A proof-of-concept efficacy study was conducted using both acute and chronic mouse models of Chagas disease. nih.govdndi.org Despite demonstrating some antiparasitic activity in these animal models, the optimization program for this chemical series was ultimately discontinued. nih.govdndi.org The decision was based on unfavorable drug metabolism and pharmacokinetic (DMPK) properties and a deprioritized mechanism of action (CYP51 inhibition). nih.gov
The in vivo evaluation of 1H-indole-2-carboxamide derivatives in research animals revealed significant challenges related to their pharmacokinetic profiles. nih.gov Early lead compounds, including those related to the 5-cyclopropyl indole structure, exhibited limited plasma exposure when administered to mice. nih.govdndi.org
Exploratory pharmacokinetic studies showed that the compounds had moderate to high in vivo clearance, in the range of 24–57 mL/min/kg. nih.gov To investigate the reason for this rapid clearance, a study was conducted using a pan-cytochrome P450 (CYP) inhibitor, 1-aminobenzotriazole (B112013) (1-ABT). nih.gov Pre-treatment with 1-ABT led to a 2.5- to 3-fold increase in the plasma exposure of the tested compounds, which strongly suggests that hepatic clearance via CYP enzymes is a major contributor to their limited bioavailability. nih.gov These in vivo findings were consistent with in vitro data from mouse liver microsomes and hepatocytes, which also indicated rapid hepatic clearance. nih.gov While some derivatives showed improved solubility or metabolic stability, this often came at the cost of reduced potency against T. cruzi. nih.gov
Table 2: In Vitro Activity and Properties of Selected 1H-Indole-2-Carboxamide Derivatives
| Compound Moiety | 5' Indole Substituent | T. cruzi pEC₅₀ | Kinetic Solubility (μg/mL) | Mouse Liver Microsome Stability (Clint, μL/min/mg) |
| Derivative 1 | Methyl | 5.6 | 17 | 114 nih.gov |
| Derivative 2 | Methyl | 5.6 | 13 | 113 nih.gov |
| Derivative 3 | Cyclopropyl | 6.2 | 1 | >200 nih.gov |
| Derivative 4 | Cyclopropyl | 5.4 | 14 | 115 nih.gov |
Target Engagement Studies in Biological Systems
The exploration of the biological targets of this compound and its derivatives has revealed significant interactions with key proteins involved in infectious diseases and viral replication. Research has predominantly focused on the anti-parasitic and anti-viral potential of this chemical scaffold, with detailed studies highlighting its engagement with specific biological targets.
A significant body of research has focused on the development of 5-cyclopropyl-1H-indole-2-carboxamide derivatives as potent agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.orgnih.gov Initial phenotypic screening identified the indole core as a promising starting point for inhibitors of the intracellular amastigote form of T. cruzi. acs.org
Subsequent structure-activity relationship (SAR) studies demonstrated that small, aliphatic, electron-donating groups at the 5-position of the indole ring are favorable for potency. acs.org Notably, compounds bearing a cyclopropyl group at this position showed moderate to good potency. acs.orgnih.gov The optimization of these compounds involved modifications to the carboxamide portion of the molecule, leading to derivatives with enhanced activity.
The biological activity of these derivatives was quantified using pEC50 values, which represent the negative logarithm of the half-maximal effective concentration. A higher pEC50 value indicates greater potency. The table below summarizes the anti-T. cruzi activity of several 5-cyclopropyl-1H-indole-2-carboxamide derivatives.
| Compound | Derivative Structure | Target Organism | pEC50 | Reference |
|---|---|---|---|---|
| Compound 3 | 5-cyclopropyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | Trypanosoma cruzi (intracellular amastigotes) | < 5.4 | acs.org |
| Compound 4 | 5-cyclopropyl-N-(1-(pyridin-2-yl)ethyl)-1H-indole-2-carboxamide | Trypanosoma cruzi (intracellular amastigotes) | < 5.4 | acs.org |
| Compound 37 | N-(1-(4-cyanophenyl)ethyl)-5-cyclopropyl-1H-indole-2-carboxamide | Trypanosoma cruzi (intracellular amastigotes) | 6.9 | acs.orgnih.gov |
| Compound 39 | 5-cyclopropyl-N-((6-cyanopyridin-3-yl)methyl)-1H-indole-2-carboxamide | Trypanosoma cruzi (intracellular amastigotes) | 6.2 | acs.orgnih.gov |
These studies underscore the importance of the 5-cyclopropyl substituent for achieving potent anti-parasitic activity. The engagement of these compounds with their ultimate biological target within the parasite leads to the inhibition of its replication.
Derivatives of 5-cyclopropyl-indole have also been investigated as inhibitors of the human immunodeficiency virus (HIV). Specifically, these compounds have shown activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov NNRTIs are a class of antiretroviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA.
Docking studies of a 5-cyclopropyl-indole derivative revealed that the cyclopropyl group fits into a small hydrophobic pocket in the region of the Val179 residue of the enzyme. nih.gov This interaction, along with hydrogen bonding between the ligand and the Lys101 residue, contributes to the inhibitory activity. The binding of these compounds to the allosteric pocket of HIV reverse transcriptase has been confirmed through testing against mutant strains of the virus. nih.gov This research highlights a distinct biological target for the 5-cyclopropyl-indole scaffold, demonstrating its potential in the development of new antiviral agents.
Computational and Theoretical Chemistry Studies on 5 Cyclopropyl 1h Indole 2 Carboxylic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are commonly employed to model the electronic distribution and reactivity of indole (B1671886) derivatives. While specific published data for 5-cyclopropyl-1H-indole-2-carboxylic acid is limited, studies on closely related compounds like 5-methoxy-1H-indole-2-carboxylic acid and indole-2-carboxylic acid have utilized DFT calculations to elucidate their structural and electronic characteristics jocpr.commdpi.comresearchgate.netnih.gov. These studies often involve geometry optimization to find the most stable molecular conformation, followed by the calculation of various electronic descriptors.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.
For analogous indole-2-carboxylate (B1230498) derivatives, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO is often distributed over the carboxylic acid group and the fused ring system. This distribution suggests that the indole nucleus is prone to electrophilic attack, while the carboxylic acid moiety can participate in nucleophilic interactions. A smaller HOMO-LUMO gap generally implies higher reactivity.
Table 1: Representative Frontier Molecular Orbital Energies for a Generic Indole-2-Carboxylic Acid Derivative (Illustrative Data)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.4 | Energy difference between HOMO and LUMO |
Note: This table is illustrative and does not represent actual calculated values for this compound. The values are typical for similar heterocyclic carboxylic acids.
Electrostatic Potential (ESP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. The ESP map displays regions of negative potential (typically colored red or orange), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (usually colored blue), which are electron-poor and prone to nucleophilic attack.
In the case of this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the N-H proton of the indole ring would exhibit positive electrostatic potential, indicating their roles as hydrogen bond donors. The cyclopropyl (B3062369) group, being an alkyl substituent, would likely have a relatively neutral potential.
Molecular Docking and Molecular Dynamics Simulations
Molecular modeling techniques such as docking and molecular dynamics (MD) simulations are instrumental in predicting how a ligand like this compound might interact with a biological target, such as a protein receptor or enzyme.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule to form a stable complex. In drug discovery, this is used to predict the binding mode of a ligand to the active site of a protein. Studies on various indole-2-carboxylic acid derivatives have shown that they can act as inhibitors for various enzymes by binding to their active sites jocpr.comnih.govrug.nlijaresm.comnih.gov.
The docking of this compound into a protein's active site would likely involve a combination of interactions:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). The indole N-H group can also act as a hydrogen bond donor.
Hydrophobic Interactions: The cyclopropyl group and the indole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic indole ring can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Potential Interacting Residues and Interaction Types for this compound in a Hypothetical Protein Active Site
| Ligand Moiety | Potential Interaction | Interacting Amino Acid Residues (Examples) |
| Carboxylic Acid | Hydrogen Bonding | Arginine, Lysine, Serine, Threonine |
| Indole N-H | Hydrogen Bonding | Aspartate, Glutamate, Serine |
| Indole Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Cyclopropyl Group | Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape and the stability of different conformers. The orientation of the carboxylic acid group relative to the indole ring and the rotation of the cyclopropyl group are key conformational degrees of freedom.
Studies on similar carboxylic acids have shown that both syn and anti conformations of the carboxylic acid group can exist, with their relative stability being influenced by the surrounding environment (e.g., solvent) nih.gov. MD simulations can also be used to study the stability of the protein-ligand complex predicted by molecular docking, providing a more dynamic and realistic view of the binding interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. A QSAR model can be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds.
Developing a QSAR model for analogs of this compound would involve several steps:
Data Set Preparation: A series of analogs with varying substituents on the indole ring would be synthesized, and their biological activity (e.g., IC50 value against a specific target) would be measured.
Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.
Model Building: Using statistical methods or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity nih.gov.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
A successful QSAR model could reveal which structural features are most important for the desired biological activity. For instance, it might show that increasing the hydrophobicity of the substituent at a particular position on the indole ring leads to higher potency.
Descriptor Generation and Selection
A foundational step in computational chemistry and quantitative structure-activity relationship (QSAR) studies is the calculation of molecular descriptors. These numerical values represent various aspects of a molecule's structure and properties, from the constitutional to the three-dimensional. For a molecule like this compound, a diverse set of descriptors would be generated to capture its unique physicochemical and structural features.
These descriptors can be broadly categorized as:
1D Descriptors: These are based on the molecular formula and include counts of atoms, bonds, and molecular weight.
2D Descriptors: Calculated from the 2D representation of the molecule, these include topological indices (e.g., Balaban J index, Wiener index), connectivity indices, and counts of specific functional groups or fragments.
3D Descriptors: Derived from the 3D coordinates of the atoms, these descriptors capture the molecule's shape, size, and electronic properties. Examples include solvent-accessible surface area (SASA), molecular volume, and dipole moment.
Quantum Chemical Descriptors: Obtained from quantum mechanical calculations, these provide insights into the electronic structure. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken population charges. biorxiv.org
Once a large pool of descriptors is generated, a crucial step is descriptor selection. This process aims to identify a smaller, non-redundant subset of descriptors that are most relevant to the biological activity or property of interest. Techniques such as Principal Component Analysis (PCA), Genetic Algorithms (GA), or stepwise multiple linear regression are commonly employed for this purpose. The goal is to build a robust model by reducing noise and avoiding overfitting.
Illustrative Descriptor Selection for this compound
| Descriptor Type | Potential Descriptor | Description | Relevance |
|---|---|---|---|
| Topological | Wiener Index | Sum of distances between all pairs of non-hydrogen atoms. | Relates to molecular branching and size. |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital. | Indicator of electron-donating ability. |
| Electronic | LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicator of electron-accepting ability. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. | Important for interactions with biological macromolecules. |
| Physicochemical | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, crucial for pharmacokinetic properties. |
Predictive Model Development and Validation
With a selected set of descriptors, predictive models can be developed to establish a mathematical relationship between the chemical structure and a specific biological activity or property. For this compound, this could involve predicting its inhibitory activity against a particular enzyme or its receptor binding affinity.
Commonly used modeling techniques include:
Multiple Linear Regression (MLR): Creates a linear equation to model the relationship.
Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.
Machine Learning Algorithms: More complex, non-linear models such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN) are increasingly used to capture intricate structure-activity relationships. mdpi.com
The development of a predictive model is an iterative process that requires rigorous validation to ensure its reliability and predictive power. Internal validation techniques like leave-one-out cross-validation (LOO-CV) and k-fold cross-validation are used to assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is the ultimate test of its predictive ability.
Hypothetical Predictive Model Validation for a QSAR Study
| Validation Parameter | Value | Interpretation |
|---|---|---|
| R² (Coefficient of Determination) | 0.85 | 85% of the variance in the biological activity is explained by the model. |
| Q² (Cross-validated R²) | 0.75 | Good internal predictive ability. |
| R²_pred (External Validation R²) | 0.80 | Good predictive ability for an external set of compounds. |
Cheminformatics Approaches for Analog Prioritization and Design
Cheminformatics combines chemistry, computer science, and information technology to address challenges in drug discovery and design. For this compound, these approaches can be instrumental in identifying promising analogs with improved properties.
Virtual Screening Methodologies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening. Virtual screening can be broadly categorized into two types: ligand-based and structure-based.
Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown, but a set of molecules with known activity is available. It relies on the principle that structurally similar molecules are likely to have similar biological activities. Methods include 2D similarity searching, pharmacophore modeling, and 3D shape matching. For instance, a pharmacophore model could be built based on the key chemical features of this compound required for its activity, and this model would then be used to screen virtual libraries for compounds that match the pharmacophore. mdpi.com
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known (from X-ray crystallography or NMR, for example), molecular docking can be employed. Docking algorithms predict the preferred orientation and binding affinity of a ligand to a target protein. nih.gov A virtual library of compounds can be docked into the active site of the target, and the compounds can be ranked based on their predicted binding scores. This allows for the prioritization of compounds for experimental testing. The indole-2-carboxylic acid scaffold has been explored using these methods for various targets. nih.govnih.gov
De Novo Design Strategies
De novo design is a computational approach that aims to design novel molecules with desired properties from scratch, rather than searching for them in existing libraries. These methods typically involve two main steps: fragment placement and fragment linking.
Fragment-Based Design: This strategy begins by identifying small molecular fragments that bind to specific subpockets of the target's active site. These fragments can then be computationally linked together or grown to create a larger, more potent molecule. For this compound, the indole ring, the cyclopropyl group, and the carboxylic acid could each be considered as fragments that could be combined with other fragments to design novel analogs.
Algorithmic Approaches: Various algorithms can be used to automatically generate new molecular structures. These can be based on genetic algorithms, which "evolve" a population of molecules towards better binding affinity, or on rule-based systems that use a set of chemical reactions to build new molecules. The indole-2-carboxylic acid scaffold is a versatile starting point for such design strategies. sci-hub.serug.nl These methods can explore a vast chemical space and propose novel chemical entities that might not be present in existing databases.
Analytical Methodologies for Characterization and Quantitation in Research Settings
Spectroscopic Techniques for Structural Elucidation (Beyond Basic Identification)
Advanced spectroscopic methods are indispensable for the detailed structural elucidation of 5-cyclopropyl-1H-indole-2-carboxylic acid, moving beyond simple confirmation to provide in-depth information about its three-dimensional structure and electronic environment.
Advanced NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. While one-dimensional (1D) ¹H and ¹³C NMR provide primary structural information, two-dimensional (2D) NMR techniques offer deeper insights into the molecular framework of this compound.
2D NMR Techniques:
Heteronuclear Multiple-Bond Correlation (HMBC): This technique is particularly valuable for identifying long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC can unequivocally establish the connectivity between the cyclopropyl (B3062369) group and the indole (B1671886) core, as well as the position of the carboxylic acid group. princeton.edu
Total Correlation Spectroscopy (TOCSY): TOCSY experiments are instrumental in identifying protons within the same spin system. princeton.edu This is useful for assigning the protons of the cyclopropyl ring and the aromatic protons on the indole scaffold.
In a study of related indole derivatives, ¹H NMR chemical shifts were crucial for characterization. nih.gov For instance, the indole N-H proton typically appears as a singlet around 11.43 ppm in DMSO-d₆. nih.gov The acidic proton of the carboxylic acid group is also readily identifiable in ¹H NMR, typically resonating at a downfield chemical shift of 10-13 ppm. princeton.edu The protons on carbons adjacent to the carboxylic acid are expected to appear in the 2.5-3.0 ppm region. libretexts.org
Solid-State NMR (ssNMR):
While solution-state NMR provides information on molecules in the liquid phase, solid-state NMR can probe the structure of this compound in its crystalline form. This is particularly important for studying polymorphism, where different crystal packing arrangements can influence the compound's physical properties.
High-Resolution Mass Spectrometry for Metabolite Identification in Research
High-resolution mass spectrometry (HRMS) is a powerful tool for the accurate mass determination of this compound and its potential metabolites in research settings. nih.gov This technique provides elemental composition data, which is critical for confirming the identity of a compound and for elucidating the structures of unknown metabolites. nih.gov
HRMS is often coupled with liquid chromatography (LC-HRMS) to separate complex mixtures before mass analysis. nih.gov In the context of metabolite identification, researchers can compare the HRMS data of potential metabolites with the parent compound to identify biotransformations such as hydroxylation, glucuronidation, or sulfation. mdpi.com
The predicted collision cross section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of this compound to aid in its identification. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 202.08626 | 140.6 |
| [M+Na]⁺ | 224.06820 | 151.9 |
| [M-H]⁻ | 200.07170 | 145.8 |
| [M+NH₄]⁺ | 219.11280 | 155.4 |
| [M+K]⁺ | 240.04214 | 146.1 |
| [M+H-H₂O]⁺ | 184.07624 | 134.7 |
| [M+HCOO]⁻ | 246.07718 | 162.0 |
| [M+CH₃COO]⁻ | 260.09283 | 153.6 |
Vibrational Spectroscopy (IR, Raman) for Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for studying the conformation and hydrogen bonding of this compound.
Infrared (IR) Spectroscopy:
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching absorption in the region of 2500-3300 cm⁻¹, which is indicative of hydrogen-bonded dimers. libretexts.org The carbonyl (C=O) stretching vibration of the dimer typically appears around 1710 cm⁻¹. libretexts.org In a non-associated state, this band shifts to a higher frequency. libretexts.org Studies on similar indole carboxylic acids have assigned the N-H stretching vibration to a band around 3350 cm⁻¹, which is characteristic of an intermolecular N-H···O hydrogen bond. researchgate.net
Raman Spectroscopy:
Raman spectroscopy can provide complementary information to IR spectroscopy. The theoretical Raman scattering activities can be calculated using density functional theory (DFT) to aid in the assignment of vibrational modes. nih.gov
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its presence in complex mixtures.
High-Performance Liquid Chromatography (HPLC) Method Development for Research Samples
High-performance liquid chromatography (HPLC) is the most widely used technique for the separation, quantitation, and purity assessment of non-volatile compounds like this compound. pensoft.net Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose.
Method Development Considerations:
Column: A C18 column is a typical choice for the separation of indole derivatives. pensoft.net
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer is commonly used. pensoft.netpharmacophorejournal.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the acidic analyte.
Detection: UV detection is suitable for this compound due to the chromophoric indole ring. The detection wavelength is selected based on the compound's UV-Vis spectrum.
Validated HPLC methods are crucial for quality control, enabling the accurate determination of the main compound and the detection of any process-related impurities or degradation products. pensoft.netpensoft.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself is not sufficiently volatile for direct analysis by gas chromatography (GC), it can be analyzed after derivatization to a more volatile form. mdpi.com A common derivatization strategy is silylation, where active hydrogens (such as those in the carboxylic acid and N-H groups) are replaced with trimethylsilyl (B98337) (TMS) groups. mdpi.com
GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry, making it a powerful tool for the analysis of derivatized this compound, especially in complex biological matrices. mdpi.com
Crystallography and Solid-State Characterization
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the specific crystal structure for this compound is not publicly documented, extensive studies on closely related indole-2-carboxylic acid derivatives provide a strong basis for predicting its solid-state behavior.
Table 2: Crystallographic Data for the Analogous Compound 5-Methoxy-1H-indole-2-carboxylic acid (Polymorph 2)
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₉NO₃ | mdpi.comnih.gov |
| Crystal System | Monoclinic | mdpi.comnih.gov |
| Space Group | P2₁/c | mdpi.comnih.gov |
| a (Å) | 4.0305(2) | mdpi.comnih.gov |
| b (Å) | 13.0346(6) | mdpi.comnih.gov |
| c (Å) | 17.2042(9) | mdpi.comnih.gov |
| **β (°) ** | 91.871(5) | mdpi.comnih.gov |
| **Volume (ų) ** | 903.94(8) | mdpi.com |
| Z | 4 | mdpi.comnih.gov |
| Key Interactions | Cyclic O-H···O dimers; N-H···O hydrogen bonds | mdpi.com |
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study in materials science. Different polymorphs can have distinct physical properties. Research on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) has identified and characterized two different polymorphs. mdpi.com The newly identified polymorph (Polymorph 2) forms cyclic dimers connected by double O-H···O hydrogen bonds. mdpi.com In contrast, the previously known form (Polymorph 1) features a different arrangement where molecules form ribbon-like chains through O–H⋯O and N–H⋯O hydrogen bonds, but without the formation of cyclic carboxylic acid dimers. mdpi.com The key difference lies in the hydrogen bond acceptors: in Polymorph 2, the indole N-H group donates to the methoxy (B1213986) oxygen, while in Polymorph 1, it donates to a carboxylic oxygen. mdpi.com This highlights how subtle shifts in intermolecular interactions can lead to different crystal packing.
Co-crystallization is another strategy to modify the solid-state properties of a compound. It involves crystallizing a target molecule with a second, different molecule (a coformer) to create a new, well-defined crystalline structure. Studies on indole-2-carboxylic acid and indole-3-carboxylic acid have explored their co-crystallization with bipyridines. acs.org These studies show that the formation of specific supramolecular synthons, such as the robust carboxylic acid-pyridine hydrogen bond, guides the self-assembly process. acs.org The molecular adduct of indole-2-carboxylic acid with 5-nitroquinoline (B147367) has also been prepared and characterized, demonstrating that charge-transfer and hydrogen-bonding interactions dictate the final structure. uq.edu.au Such research is fundamental to understanding and controlling the assembly of molecules in the solid state.
Bioanalytical Methods for Quantitation in Biological Matrices (Excluding Human Samples)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of small molecules in complex biological matrices such as plasma, serum, and tissue homogenates from preclinical research species. The development of a robust LC-MS/MS method for this compound would be essential for evaluating its pharmacokinetic properties in in vitro and in vivo (e.g., rodent) models.
A typical method involves sample preparation to remove proteins and other interfering substances. Protein precipitation using a cold organic solvent like acetonitrile is a common and effective approach. nih.gov The supernatant is then injected into the LC-MS/MS system. Chromatographic separation is generally achieved on a reversed-phase column, such as a C18, using a gradient elution with a mobile phase consisting of water and an organic solvent (methanol or acetonitrile), both containing a small amount of an acid like formic acid to ensure the analyte is in a consistent protonation state and to improve peak shape. nih.govresearchgate.net
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. For this compound, one would typically monitor the transition from the protonated precursor ion [M+H]⁺ to a specific product ion generated by collision-induced dissociation. An internal standard, ideally a stable isotope-labeled version of the analyte (e.g., containing ¹³C or ²H), is used to ensure accuracy and precision. Ionization is often achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), with the choice depending on the compound's polarity and thermal stability. nih.gov
Table 3: Hypothetical LC-MS/MS Parameters for Quantitation in Animal Plasma
| Parameter | Description |
|---|---|
| Sample Preparation | Protein precipitation with 3 volumes of cold acetonitrile containing an internal standard. |
| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | Water with 0.1% Formic Acid. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid. |
| Elution | Gradient elution (e.g., 5% to 95% B over 5 minutes). |
| Flow Rate | 0.4 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM). |
| Precursor Ion [M+H]⁺ | m/z 202.1 (for C₁₂H₁₁NO₂) |
| Product Ion | A specific, stable fragment ion (e.g., m/z 156.1 from loss of H₂O and CO). |
| Internal Standard | Stable isotope-labeled this compound (e.g., d4-labeled). |
Radiometric assays are highly sensitive techniques used in research to study the interaction between a ligand and its biological target, such as a receptor or enzyme. oncodesign-services.comsygnaturediscovery.com These assays utilize a radiolabeled version of a compound (a tracer) to track and quantify these interactions. oncodesign-services.com
For a compound like this compound, a common type of radiometric assay used in preclinical research is a competitive radioligand binding assay. giffordbioscience.com This assay determines a compound's binding affinity (Ki) for a specific target. The assay is performed by incubating a source of the target receptor (e.g., membrane homogenates from animal tissues or engineered cell lines) with a fixed concentration of a known radioligand that binds to the target. nih.gov Radioisotopes such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I) are frequently used for labeling. oncodesign-services.com
In the assay, increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor. giffordbioscience.com After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a filter mat that traps the membranes. giffordbioscience.com The radioactivity retained on the filter is then measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This IC₅₀ value can then be converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, providing a quantitative measure of the compound's potency at the target. Such studies on indole-3-carboxylic acid derivatives have been performed using [¹²⁵I]-angiotensin II to assess their affinity for the angiotensin II receptor. nih.gov
Future Research Directions and Unanswered Questions Regarding 5 Cyclopropyl 1h Indole 2 Carboxylic Acid
Exploration of Novel Synthetic Pathways and Sustainable Synthesismdpi.com
Future research should focus on developing more efficient and environmentally friendly synthetic routes for 5-cyclopropyl-1H-indole-2-carboxylic acid and its derivatives. Green chemistry principles, such as the use of recyclable catalysts like palladium-on-carbon, microwave-assisted synthesis, or reactions in aqueous media, could reduce waste and improve scalability. chemistryviews.orgtandfonline.comresearchgate.net Exploring novel catalytic systems may also provide access to new analogues that are currently difficult to synthesize. chemistryviews.org
Discovery of New Biological Targets and Mechanisms of Actionnih.gov
While its derivatives have shown promise against T. cruzi and the general scaffold against HIV-1 integrase, the full therapeutic potential of this compound derivatives remains largely unexplored. acs.orgnih.gov Future screening campaigns against a wider range of biological targets, including various protein kinases, DNA topoisomerases, and other enzymes implicated in cancer, infectious diseases, and inflammatory conditions, could uncover new therapeutic applications. nih.govmdpi.com Mechanistic studies are needed to elucidate how these compounds exert their biological effects at a molecular level.
Development of Advanced Computational Models for Prediction and Designmdpi.com
The challenges of poor solubility and high metabolic clearance associated with potent derivatives highlight the need for better predictive models. acs.org Advanced computational approaches, including machine learning and artificial intelligence, could be developed to more accurately predict the absorption, distribution, metabolism, and excretion (ADME) properties of novel indole-2-carboxamide designs. Such models would enable a more efficient, in silico-driven design cycle, prioritizing compounds with a higher likelihood of possessing favorable drug-like properties.
Applications of this compound as a Molecular Probe in Chemical Biologynih.gov
Derivatives of this compound could be developed into valuable chemical biology tools. By attaching fluorescent tags, biotin, or photo-crosslinking groups, these molecules could be transformed into molecular probes. Such probes would be instrumental in identifying and validating new biological targets, studying protein-ligand interactions in living cells, and elucidating complex biological pathways, thereby bridging the gap between chemical synthesis and biological function. nih.gov
Integration with Emerging Technologies in Drug Discovery Research
The integration of this chemical scaffold with emerging drug discovery technologies could accelerate the identification of new leads. High-throughput screening (HTS) of large libraries of its derivatives against diverse biological assays can rapidly identify new activities. Furthermore, technologies like DNA-encoded library (DEL) synthesis could allow for the generation and screening of vast numbers of unique indole-based compounds, significantly increasing the probability of discovering novel and potent modulators of disease-relevant targets.
Q & A
Q. What are the recommended synthetic routes for 5-cyclopropyl-1H-indole-2-carboxylic acid in laboratory settings?
The compound can be synthesized via the Fischer indole synthesis, a common method for indole derivatives. Key steps include cyclopropane functionalization of the indole core followed by carboxylation at the 2-position. For analogs, cyclopropyl groups are introduced via alkylation or cross-coupling reactions (e.g., using cyclopropyl Grignard reagents) . Reaction optimization should focus on temperature control (e.g., reflux in acetic acid) and stoichiometric ratios of intermediates, as seen in similar indole-carboxylic acid syntheses .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of analytical techniques:
- HPLC/MS : To confirm purity (>95%) and molecular weight (e.g., using C18 columns with acetonitrile/water gradients) .
- NMR (¹H/¹³C) : To verify cyclopropyl proton signals (δ ~0.5–1.5 ppm) and carboxylic acid resonance (δ ~12 ppm) .
- Melting Point Analysis : Compare with literature values for analogous indole-carboxylic acids (e.g., 199–201°C for 7-methoxy derivatives) .
Q. What are the optimal storage conditions to ensure compound stability?
Store at 2–8°C in moisture-proof, sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Avoid exposure to light, as indole derivatives are often photosensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound derivatives?
Systematically test solubility in polar (DMSO, methanol) and non-polar (dichloromethane) solvents at varying temperatures. Use dynamic light scattering (DLS) to detect aggregation, and correlate results with computational solubility parameters (e.g., Hansen solubility sphere) . Note that cyclopropane’s ring strain may enhance solubility in aprotic solvents compared to non-strained analogs .
Q. What strategies assess the reactivity of the cyclopropyl group under diverse reaction conditions?
- Ring-Opening Reactions : Expose the compound to electrophilic reagents (e.g., HBr in acetic acid) to study cyclopropane cleavage. Monitor via GC-MS or in situ IR .
- Cross-Coupling : Test Buchwald-Hartwig or Suzuki-Miyaura reactions to functionalize the indole core while preserving the cyclopropyl group. Optimize catalyst systems (e.g., Pd(OAc)₂ with SPhos ligand) .
- Stability Studies : Perform accelerated degradation tests (40°C/75% RH) to evaluate cyclopropane resilience under stress conditions .
Q. What methodologies are suitable for studying the biological activity of this compound?
- In Vitro Assays : Screen for kinase inhibition or receptor binding using fluorescence polarization (FP) or surface plasmon resonance (SPR). Include positive controls (e.g., staurosporine for kinase assays) .
- Metabolic Stability : Use liver microsomes (human/rat) to assess cytochrome P450-mediated degradation. Quantify via LC-MS/MS .
- Toxicity Profiling : Conduct MTT assays on HEK293 or HepG2 cells to determine IC₅₀ values. Pair with Ames tests for mutagenicity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
